

A Technical Guide to the Certificate of Analysis for Homovanillic Acid-d2

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Compound of Interest

Compound Name: Homovanillic acid-d2

Cat. No.: B12409578

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the data and methodologies associated with the Certificate of Analysis (CoA) for **Homovanillic acid-d2** (HVA-d2). Homovanillic acid, a primary metabolite of the neurotransmitter dopamine, is a crucial biomarker for assessing dopamine levels and diagnosing certain neuroendocrine tumors.^{[1][2][3]} Its deuterated analogue, **Homovanillic acid-d2**, serves as an essential internal standard in quantitative analytical methods, such as mass spectrometry, to ensure accuracy and precision.^{[4][5]} This document details the chemical properties, analytical protocols, and metabolic context necessary for the effective interpretation and utilization of HVA-d2 in a research and clinical setting.

Quantitative Data Summary

The physical and chemical properties of Homovanillic acid and its deuterated analogues are critical for their application in analytical methodologies. The following tables summarize key quantitative data typically presented on a Certificate of Analysis.

Table 1: Physicochemical Properties of Homovanillic Acid (HVA)

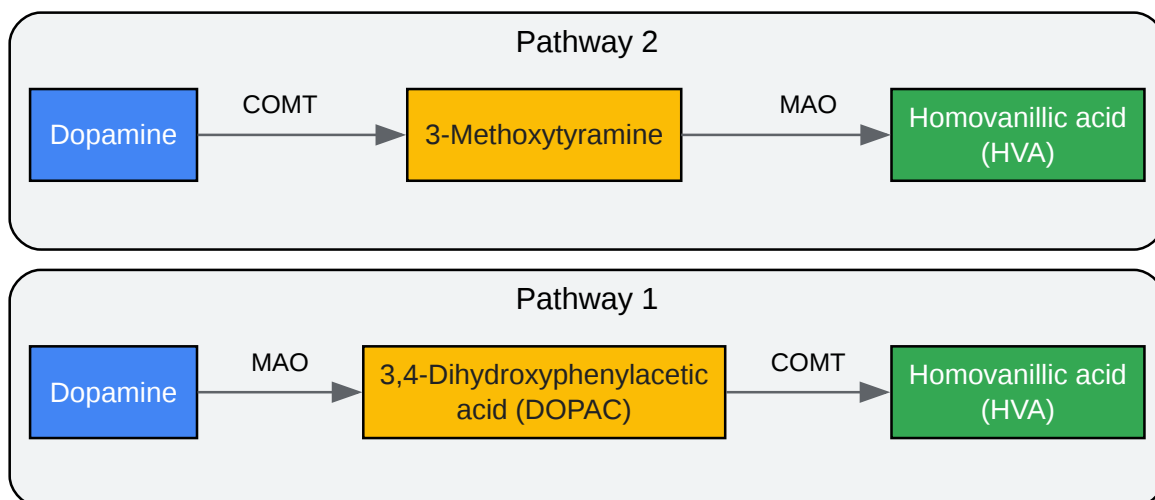
Property	Value	Source(s)
Molecular Formula	C ₉ H ₁₀ O ₄	[1][6][7]
Molecular Weight	182.17 g/mol	[8]
CAS Number	306-08-1	[1][6]
Melting Point	142-145 °C	[9]
Appearance	White to beige crystalline powder	[9]
Purity	≥99%	
Solubility	Soluble in water and DMSO	

Table 2: Properties of Deuterated Homovanillic Acid Isotopologues

Property	Homovanillic acid-d2	Homovanillic acid-d3	Homovanillic acid-d5	Source(s)
Molecular Formula	C ₉ H ₈ D ₂ O ₄	C ₉ H ₇ D ₃ O ₄	C ₉ H ₅ D ₅ O ₄	[4][10][11]
Molecular Weight	Not Available	185.19 g/mol	187.20 g/mol	[10][11][12]
CAS Number	53587-33-0	74495-71-9	53587-32-9	[4][10][11]
Purity (HPLC)	Not Available	>95%	>95%	[10][11]
Storage Temperature	Not Available	-20°C	-20°C	[10][11]

Metabolic Pathway of Dopamine

Homovanillic acid is the terminal metabolite of dopamine, formed through a two-step enzymatic process involving monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). [1][2] [11] Understanding this pathway is crucial for interpreting HVA levels in biological samples.



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Metabolic pathway of Dopamine to Homovanillic Acid.[2][9]

Experimental Protocols

The quantification of HVA in biological matrices is predominantly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), with a deuterated analogue like HVA-d2 serving as the internal standard.[5][11]

Protocol: Quantification of HVA in Human Urine via LC-MS/MS

This protocol outlines a standard procedure for analyzing HVA levels in urine samples.

1. Sample Preparation:

- To an aliquot of a urine sample, add a known concentration of **Homovanillic acid-d2** (or another deuterated HVA standard) solution.[9][11] This step is critical for accurate quantification.
- Dilute the spiked urine sample with a suitable buffer, such as 0.1% formic acid in a water/acetonitrile mixture.[5][11]
- Vortex the sample for 10-15 seconds to ensure homogeneity.[11]

- Filter the sample through a 0.22 μm syringe filter or centrifuge to remove any particulate matter that could interfere with the analysis.[\[9\]](#)

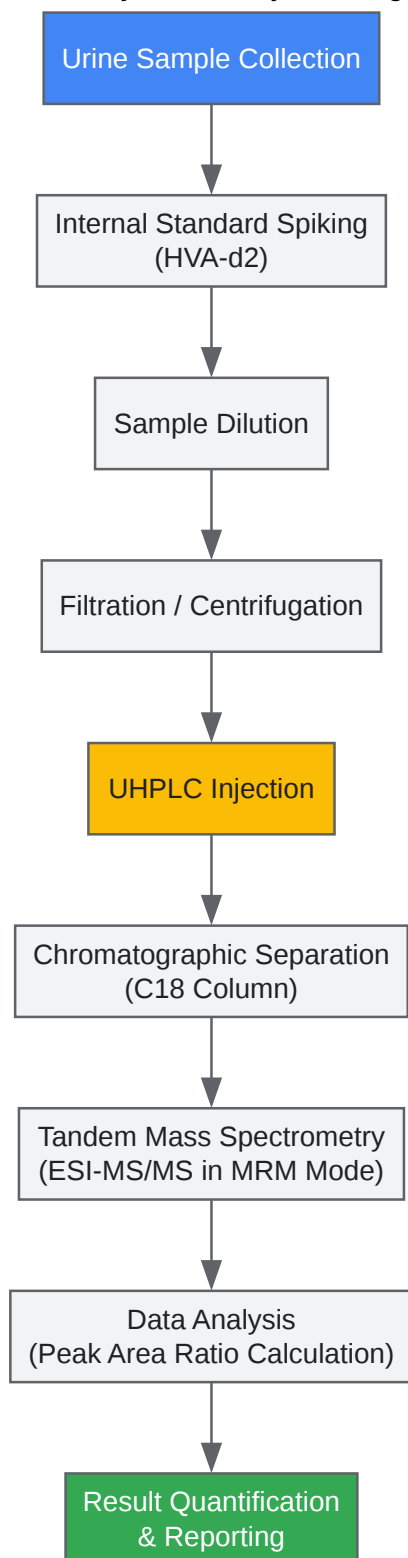
2. Chromatographic Separation (LC):

- System: An Ultra-High Pressure Liquid Chromatography (UHPLC) system is typically used.[\[11\]](#)
- Injection: Inject the prepared sample into the LC system.
- Column: A reversed-phase C18 column is commonly employed for separation.[\[9\]](#)[\[11\]](#)
- Mobile Phase: Use a gradient elution with an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[\[9\]](#)[\[11\]](#) This separates HVA and its deuterated standard from other matrix components.

3. Mass Spectrometric Detection (MS/MS):

- Ionization: Introduce the eluent from the LC column into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.[\[9\]](#)
- Analysis Mode: Operate the instrument in Multiple Reaction Monitoring (MRM) mode.[\[11\]](#) Monitor specific precursor-to-product ion transitions for both the analyte (HVA) and the internal standard (HVA-d2).
- Quantification: The concentration of HVA in the original sample is calculated based on the ratio of the peak area of the analyte to the peak area of the internal standard.[\[11\]](#)

Workflow for Urinary HVA Analysis using LC-MS/MS



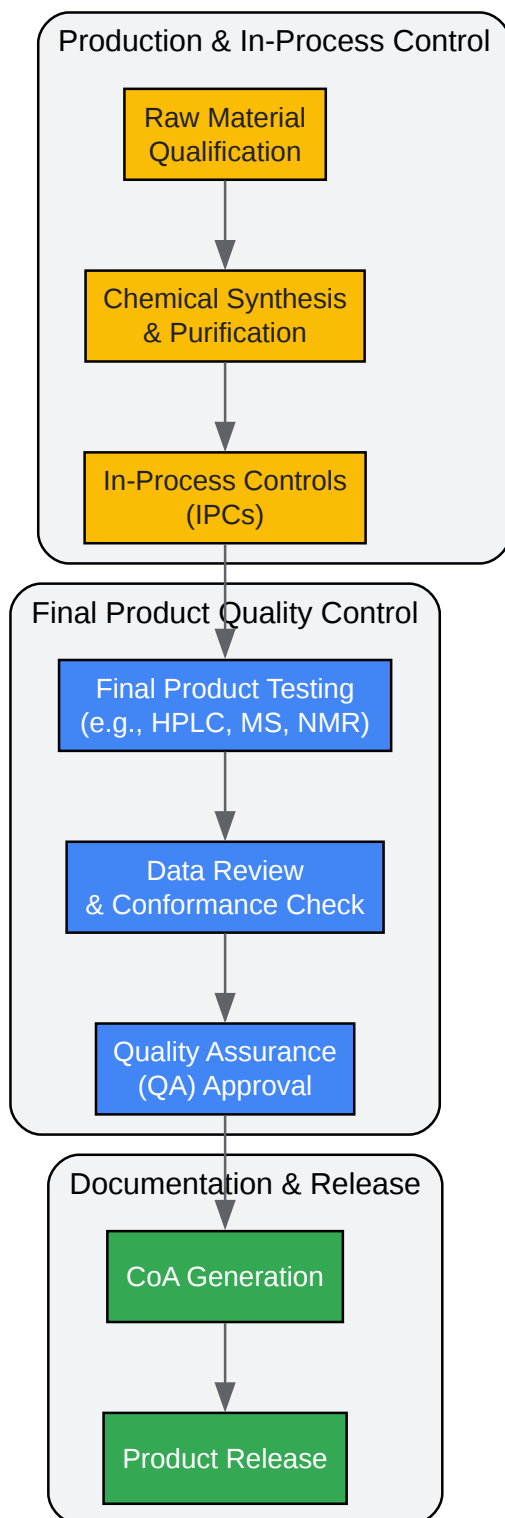
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Workflow for urinary HVA analysis using LC-MS/MS.[11]

The Certificate of Analysis (CoA) Generation Process

A Certificate of Analysis is the culmination of a rigorous quality control process. It certifies that the product meets its predetermined specifications for identity, purity, and quality.

Workflow for Generating a Certificate of Analysis

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